Collinomycin

描述

Contextualizing Collinomycin within the Rubromycin Family of Natural Products

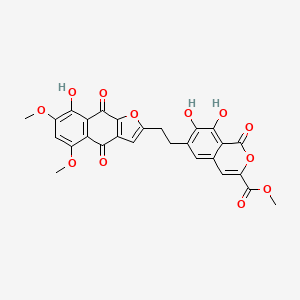

This compound is a complex polyketide antibiotic isolated from the actinomycete Streptomyces collinus. smolecule.com It is recognized as a member of the rubromycin family of natural products. smolecule.comrsc.orgnih.govqmul.ac.uk This family consists of structurally related compounds, many of which are characterized by a unique spiroketal core that links a naphthazarin moiety to an isocoumarin (B1212949) ring. rsc.orgqmul.ac.ukresearchgate.netresearchgate.net

Historically, this compound was initially isolated and named as a distinct metabolite from Streptomyces collinus. qmul.ac.ukscripps.edu Subsequent studies revealed its close structural relationship to other pigments isolated from the same strain, leading to a renaming convention within the rubromycin family. This compound was consequently renamed α-rubromycin. rsc.orgqmul.ac.ukscripps.eduresearchgate.net Other prominent members of this family include β-rubromycin (originally named rubromycin) and γ-rubromycin. rsc.orgqmul.ac.ukscripps.edu The structural diversity within the rubromycin family arises from variations in oxidation states and functional groups at specific positions of the core structure. rsc.org

Significance of Natural Products Derived from Actinomycetes in Chemical Biology

Actinomycetes, a group of Gram-positive bacteria, are prolific producers of a vast array of bioactive secondary metabolites. oup.comjinnahmedicalbooks.comamazon.comnih.gov These microorganisms, particularly the genus Streptomyces, are renowned for their capacity to synthesize structurally diverse natural products with significant applications in medicine and agriculture. oup.commdpi.com The chemical diversity observed in actinomycete-derived compounds makes them invaluable resources in chemical biology research. oup.comjinnahmedicalbooks.com

Natural products from actinomycetes have yielded numerous therapeutic agents, including a large proportion of the antibiotics used clinically. mdpi.com Beyond their antimicrobial properties, these compounds exhibit a wide range of biological activities, such as antifungal, antiparasitic, anticancer, and immunosuppressive effects. researchgate.netoup.com The study of these natural products contributes significantly to understanding biological processes, identifying new drug targets, and developing novel therapeutic strategies. jinnahmedicalbooks.comamazon.comnih.gov The complex molecular architectures of actinomycete metabolites, like those in the rubromycin family, also present intriguing challenges and opportunities for synthetic chemists aiming to develop new synthetic methodologies. rsc.orgqmul.ac.uk Research in this area involves the isolation, structure elucidation, biosynthesis, and chemical synthesis of these secondary metabolites, along with investigations into their biological and pharmacological applications. jinnahmedicalbooks.comcurrentsci.com

Structure

3D Structure

属性

CAS 编号 |

27267-69-2 |

|---|---|

分子式 |

C27H20O12 |

分子量 |

536.4 g/mol |

IUPAC 名称 |

methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate |

InChI |

InChI=1S/C27H20O12/c1-35-14-9-15(36-2)22(30)19-18(14)21(29)13-8-12(38-25(13)24(19)32)5-4-10-6-11-7-16(26(33)37-3)39-27(34)17(11)23(31)20(10)28/h6-9,28,30-31H,4-5H2,1-3H3 |

InChI 键 |

LQNGOIZVRFNQLO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC |

规范 SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC |

外观 |

Solid powder |

其他CAS编号 |

27267-69-2 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

alpha-rubromycin |

产品来源 |

United States |

Historical Perspectives and Discovery of Collinomycin

Initial Isolation and Characterization from Streptomyces collinus

Collinomycin is a naturally occurring compound that was first isolated from the bacterium Streptomyces collinus. wikipedia.orgnih.gov This species of Streptomyces, a genus renowned for its production of a wide array of secondary metabolites including many clinically useful antibiotics, was originally isolated from soil in Baden, Germany. wikipedia.orgbjid.org.br The initial discovery and characterization of this compound were carried out by Brockmann and Renneberg in 1953. nih.gov Their work involved cultivating Streptomyces collinus and then extracting and purifying the vivid red-colored compounds produced by the bacterium. nih.gov

Streptomyces collinus is a notable biofactory, producing a variety of bioactive compounds in addition to this compound, such as β-rubromycin, kirromycin, and naphthomycin A. wikipedia.org The isolation of these compounds typically involves culturing the bacteria in a suitable medium, followed by extraction of the fermentation broth and subsequent chromatographic separation to purify the individual metabolites. plos.org

| Discovery of this compound | |

| Compound | This compound |

| Source Organism | Streptomyces collinus |

| Year of Isolation | 1953 nih.gov |

| Original Researchers | Brockmann and Renneberg nih.gov |

| Initial Observation | A vivid red-colored substance from the culture broth. nih.gov |

Evolving Nomenclature: From this compound to α-Rubromycin

In the field of natural product chemistry, it is not uncommon for a compound to be known by several different names over time as its structure is more precisely determined and its relationship to other compounds becomes clearer. This has been the case for this compound. The compound originally named this compound is now scientifically recognized as α-Rubromycin. nih.govnih.govchemspider.com

This change in nomenclature reflects its classification within the broader rubromycin family of antibiotics. nih.gov The name α-Rubromycin situates it directly within this chemical family, distinguishing it from other members like β-Rubromycin, which was isolated from the same organism, Streptomyces collinus. nih.gov The designation "alpha" helps to differentiate it structurally from other related rubromycins. nih.gov

| Synonyms for the Compound | |

| Original Name | This compound nih.govnih.gov |

| Current Scientific Name | α-Rubromycin nih.govnih.govchemspider.com |

| Systematic (IUPAC) Name | methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f] wikipedia.orgbenzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate nih.gov |

| CAS Registry Number | 27267-69-2 nih.govchemspider.com |

Reactivity-Based Relationship within the Rubromycin Family

The rubromycins are a family of aromatic polyketide natural products known for their complex structures and significant biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov A defining structural feature of most members of the rubromycin family is an unusual bisbenzannulated nih.govnih.gov-spiroketal system. researchgate.netresearchgate.net This spiroketal core connects a highly oxygenated naphthazarin motif to an isocoumarin (B1212949) unit. researchgate.netresearchgate.net

This compound, or α-Rubromycin, holds a unique position within this family due to its structure. It is the only member of the rubromycin family in which the characteristic spiroketal ring is open. nih.gov This structural distinction is fundamental to its chemical reactivity and relationship with other rubromycins. The biosynthesis of the rubromycin family involves a series of complex enzymatic redox tailoring steps, including oxidative rearrangements that form the spiroketal core from a pentangular precursor. nih.govrsc.org The open-ring structure of α-Rubromycin suggests it may be a precursor or a shunt product in the biosynthetic pathway that leads to the more complex spiroketal-containing rubromycins like β-rubromycin. nih.gov

| Structural Comparison of Rubromycins | | | :--- | :--- | :--- | | Compound | α-Rubromycin (this compound) | β-Rubromycin | | Key Structural Feature | Open spiroketal ring nih.gov | Contains a bisbenzannulated nih.govnih.gov-spiroketal system researchgate.netnih.gov | | Relationship | Structurally simpler, potentially a biosynthetic precursor or related shunt product. | Represents the characteristic complex spiroketal structure of the family. nih.gov | | General Class | Aromatic Polyketide researchgate.netnih.gov | Aromatic Polyketide researchgate.netnih.gov |

Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Methodologies for Structural Characterization

The structural characterization of Collinomycin has heavily relied on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. researchgate.netiiserkol.ac.inresearchgate.netthermofisher.com These methods provide complementary information essential for a comprehensive structural assignment. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a powerful tool for determining the connectivity of atoms and identifying functional groups within a molecule. iiserkol.ac.inresearchgate.netvanderbilt.edu For rubromycins, including this compound, both ¹H and ¹³C NMR spectroscopy are vital for verifying known structures and analyzing new derivatives. researchgate.net Characteristic signals in the ¹H NMR spectrum of rubromycins in solvents like DMSOd₆ include exchangeable protons for hydroxyl groups, typically appearing in the low-field region. researchgate.net Aromatic and olefinic protons are observed as singlets within a specific range. researchgate.net In ¹³C NMR spectra, signals for α,β-unsaturated carbonyl carbons are found in the low-field region, around 180 ppm. researchgate.net Oxygenated aromatic/olefinic carbons and carboxyl or ester groups typically resonate between 140 and 170 ppm, while saturated carbons appear at lower chemical shifts. researchgate.net Two-dimensional NMR techniques, such as COSY, HETCOR, and NOESY, provide crucial correlation information, aiding in the assignment of complex spin systems and the determination of relative stereochemistry. iiserkol.ac.in

X-ray Crystallography for Definitive Stereochemical Assignment

While NMR and MS are invaluable for determining the planar structure, X-ray crystallography is the most definitive method for establishing the absolute stereochemical configuration of a molecule when suitable crystals can be obtained. rsc.orgnanoimagingservices.comsoton.ac.uknih.gov X-ray diffraction provides a three-dimensional electron density map from which the positions of atoms can be determined, allowing for the unambiguous assignment of stereocenters. nanoimagingservices.comnih.gov Although direct X-ray crystallographic data specifically for this compound (α-rubromycin) is not extensively detailed in the provided snippets, X-ray structure analysis has been successfully applied to determine the stereochemistry of other rubromycin family members, such as heliquinomycinone, the aglycone of heliquinomycin (B1238595). rsc.org The absolute stereochemical configuration of γ-rubromycin and β-rubromycin has also been assigned using quantum chemical circular dichroism (CD) and comparison with the known stereochemistry of heliquinomycin, which was determined by X-ray analysis. rsc.org This suggests that X-ray crystallography of a suitable derivative or co-crystal could be employed for definitive stereochemical assignment of this compound if required.

Comparative Structural Analysis within the Rubromycin Family

This compound is part of the diverse rubromycin family, and a comparative structural analysis with other members provides valuable insights into its unique features and the common structural motifs present in this class of compounds. rsc.orgresearchgate.net

Distinct Structural Features of this compound (α-Rubromycin)

This compound, also known as α-rubromycin, stands out within the rubromycin family due to its distinct structural characteristics. smolecule.comrsc.orgmdpi.com Unlike most other rubromycins, which feature a 5,6-bisbenzannulated spiroketal core linking a naphthazarin and isocoumarin (B1212949) framework, α-rubromycin exhibits a furan-based structure and is considered the open-chain analogue of β-rubromycin. rsc.org This absence of the spiroketal core in α-rubromycin is a key distinguishing feature. mdpi.comnih.gov Individual rubromycin compounds are further differentiated by varying oxidation states at specific carbon positions (C-3′, C-3, C-4) and the functionality at C-7. rsc.org this compound is structurally characterized by its unique spiroketal core and exhibits a molecular formula of C₂₇H₂₀O₁₂. smolecule.com However, conflicting information exists regarding the presence of the spiroketal core in this compound, with some sources indicating it has a unique spiroketal structure smolecule.com, while others state that α-rubromycin (this compound) is the only compound in the family that lacks the spiroketal structure and is the open-chain analogue of β-rubromycin rsc.orgmdpi.comnih.gov. Based on multiple sources, the consensus appears to be that α-rubromycin (this compound) is the open-chain form and lacks the spiroketal core characteristic of many other rubromycins. rsc.orgmdpi.comnih.gov

The Spiroketal Core Motif in Related Rubromycins

The common structural motif in most rubromycins is a 5,6-bisbenzannulated spiroketal core that connects a naphthazarin moiety to an isocoumarin unit. rsc.orgresearchgate.netnih.govqmul.ac.uklookchem.com This complex hexacyclic spiroketal core is a challenging synthetic target and contributes significantly to the biological activities observed in many rubromycins. nih.govqmul.ac.uklookchem.com Examples of rubromycins containing this spiroketal core include β-rubromycin, γ-rubromycin, griseorhodins, purpuromycin, and heliquinomycin. rsc.orgmdpi.comnih.gov The presence of this spiroketal system has been suggested to be an essential pharmacophore for certain biological activities, such as telomerase and HIV reverse transcriptase inhibition, as α-rubromycin, which lacks this core, shows significantly lower activity in these assays compared to its spiroketal congeners. rsc.orgmdpi.comnih.gov The structural diversity within the rubromycin family arises from variations in the oxidation states and substituents on this core framework. rsc.orgresearchgate.net

Here is a table summarizing some key structural features and spectroscopic data points for this compound (α-Rubromycin) based on the provided text:

| Feature | Detail | Source Index |

| Alternative Name | α-Rubromycin | nih.govrsc.orgnih.gov |

| Molecular Formula | C₂₇H₂₀O₁₂ | smolecule.com |

| Molecular Weight | ~536.1 Da | smolecule.comnih.gov |

| Molecular Ion (ESI-MS) | [M + H]⁺ at m/z 537 | nih.gov |

| Structural Description | Furan-based, open-chain analogue of β-rubromycin (lacks spiroketal core) OR unique spiroketal structure | smolecule.comrsc.orgmdpi.comnih.gov |

| Producer Organism | Streptomyces collinus | smolecule.comnih.govmdpi.com |

Chemical Synthesis Strategies and Methodological Advancements

Retrosynthetic Analysis of the Collinomycin Core Structure

Retrosynthetic analysis is a key strategy in planning the synthesis of complex molecules, involving working backward from the target molecule to simpler, readily available precursors. chemistry.coachamazonaws.com For the this compound core, retrosynthetic strategies typically involve disconnecting bonds within the spiroketal system and the linkages to the naphthazarin and isocoumarin (B1212949) fragments. qmul.ac.uk This process helps identify key intermediates and potential bond-forming reactions required for the synthesis. chemistry.coach

Total Synthesis Approaches to this compound and Rubromycin Analogues

Total synthesis endeavors for this compound and rubromycin analogues aim to construct the entire molecule from simpler starting materials. capes.gov.br These approaches often involve the convergent assembly of the distinct molecular fragments. researchgate.netnih.gov

Stereoselective Synthesis of Key Fragments

Achieving the correct stereochemistry at the spiroketal center and other chiral centers is crucial for synthesizing biologically active this compound and its analogues. acs.orgnih.gov Stereoselective synthesis of the key fragments, such as the substituted naphthazarin and isocoumarin precursors, is therefore a significant aspect of these synthetic efforts. uni.lu Methods for stereocontrolled synthesis of benzannulated spiroketals have been developed, including those utilizing solvent-dependent spirocyclization reactions. acs.orgnih.gov

Strategic Methodologies for Constructing the Bisbenzannulated Spiroketal Core

The construction of the bisbenzannulated spiroketal core is a central challenge in the synthesis of this compound and related compounds. nih.govcapes.gov.bruni.lu Various methodologies have been explored to form this intricate structural motif.

Acid-Mediated Spirocyclisation Reactions

Acid-mediated spirocyclisation of substituted dihydroxyketone precursors is a traditional and successful method for constructing the spiroketal core of rubromycin family members. uni.lursc.org This approach has been utilized in the total synthesis of (±)-γ-rubromycin. researchgate.netrsc.org However, this method can sometimes lead to stereoisomeric mixtures at the anomeric carbon, particularly under thermodynamic control. acs.orgnih.gov

Advanced Pericyclic and Metal-Catalyzed Transformations

Beyond traditional acid-mediated cyclizations, advanced methodologies including pericyclic and metal-catalyzed transformations have been investigated for constructing the spiroketal core and other parts of the this compound structure. nih.govcaltech.edu Oxidative [3+2] cycloaddition reactions have been highlighted as remarkable late-stage strategies for spiroketal construction in some rubromycin syntheses. researchgate.netnih.gov Metal-catalyzed reactions, such as palladium-catalyzed couplings, are also employed in the synthesis of complex organic molecules and could potentially be applied to the construction of rubromycin analogues. globalresearchonline.netresearchgate.netnih.govchemrxiv.orgnih.gov The use of transition metals in catalyzing pericyclic reactions that form complex cyclic systems is an active area of research. nih.govchemrxiv.orgnih.gov

Fragment Synthesis and Model Studies

Synthetic efforts towards the rubromycin family, including this compound, have often involved the synthesis of key molecular fragments and subsequent model studies to explore viable coupling and cyclization strategies. A central focus of these studies has been the construction of the unique 5,6-spiroketal moiety that links the naphthazarin and isocoumarin frameworks characteristic of rubromycins nih.govmitoproteome.org.

Various methods for the construction of this spiroketal core have been investigated, providing a foundation for total synthesis efforts nih.gov. One traditional approach involves acid-mediated spirocyclisation of a substituted dihydroxyketone precursor, although this method has shown limitations nih.gov. Alternative and elegant methods have also been developed, yielding successful results in model systems nih.gov.

Model studies have been crucial in understanding the reactivity and challenges associated with forming the spiroketal core nih.govnih.gov. These studies have explored different synthetic routes and conditions to achieve the desired spirocyclic structure nih.govnih.govnih.govinnexscientific.com. For instance, investigations into the synthesis of the 5,6-spiroketal moiety have provided a solid base for total synthesis investigations nih.gov. Approaches such as the acid-mediated spirocyclisation of dihydroxyketone precursors or strategies involving hetero-Diels-Alder cycloaddition have been explored for constructing the spiroketal core nih.govnih.govinnexscientific.com.

Fragment synthesis has also targeted other portions of the rubromycin structure. For example, synthetic routes to heavily substituted fragments have been established and utilized in later investigations by various research groups for the synthesis of different rubromycin natural products nih.gov. The synthesis of intermediates representing the naphthazarin and isocoumarin portions has been a key aspect of these fragment-based strategies nih.gov.

Challenges in Developing a General Synthetic Methodology for Rubromycins

Despite significant synthetic interest and extensive investigations, the development of a general synthetic method to access the entire rubromycin family, including this compound, has remained a considerable challenge nih.govnih.govnih.gov. The complex chemical nature of these compounds, arising from the unique uni.lumetabolomicsworkbench.org-spiroketal group linking the coumarin (B35378) and naphthazarin moieties, is a primary factor contributing to this difficulty mitoproteome.orgnih.govmetabolomicsworkbench.org.

The small intricacies and subtle functional group differences between each member of the rubromycin family have been identified as a major obstacle hindering the development of a unified synthetic approach nih.gov. These structural variations necessitate tailored synthetic strategies for individual congeners, making a single, general methodology difficult to achieve nih.gov.

Investigations into the synthesis of the densely functionalized hexacyclic ring system of rubromycins have revealed many hidden synthetic challenges nih.govbeilstein-journals.org. Applying established synthetic methods to the total synthesis of the natural products has often encountered unforeseen complexity and issues related to the inherent electronic nature of these molecules nih.gov. Specific difficulties encountered in synthetic investigations include problems with the conjugation of the isocoumarin system and the requirement for delicate functional group modifications at various stages of the synthesis nih.gov. The challenging nature of accessing the bis-benzannulated spiroketal core via chemical synthesis is a recurring theme in the literature nih.govinnexscientific.com.

Biological Activity and Mechanism of Action Research

Molecular Target Identification and Validation

Molecular target identification is a critical step in understanding how a compound exerts its biological effects. For Collinomycin and the rubromycin family, research has pointed towards enzymes as significant targets. While the specific methodologies used for the initial identification and validation of all this compound targets are not extensively detailed in the provided information, studies on related rubromycins have highlighted their potent enzyme inhibition capabilities, suggesting that enzyme targeting is a primary mechanism. nih.govnih.govscitoys.comnih.govresearchgate.net General approaches for molecular target identification include affinity-based profiling, activity-based protein profiling (ABPP), and proteome-wide stability profiling methods like DARTS (Drug Affinity Responsive Target Stability). adipogen.comthegoodscentscompany.com These techniques aim to identify proteins that directly interact with a small molecule. The observed biological effects of this compound, such as anticancer activity and enzyme inhibition, provide strong indicators for its molecular targets. nih.govnih.govscitoys.com

Enzyme Inhibition Profiles

This compound and its analogues within the rubromycin family are known to inhibit specific enzymes. nih.govnih.govscitoys.com Notably, their effects on human telomerase and retroviral reverse transcriptases have been investigated. nih.govresearchgate.net

Inhibition of Human Telomerase Activity

A significant area of research has focused on the inhibition of human telomerase by rubromycins, including compounds structurally related to this compound (alpha-rubromycin). Human telomerase is a ribonucleoprotein enzyme that plays a crucial role in maintaining telomere length in eukaryotic cells, and its activity is frequently elevated in cancer cells. rsc.orgwikipedia.org Studies using a modified telomeric repeat amplification protocol (TRAP) assay have demonstrated that several rubromycins and their analogues are potent inhibitors of human telomerase. researchgate.net

Specific findings indicate that beta-rubromycin (B1234358) and gamma-rubromycin, along with purpuromycin, exhibit strong telomerase inhibitory activity with half-maximal inhibitory concentration (IC50) values around 3 µM. researchgate.net Griseorhodins A and C also show comparable inhibitory potencies, with IC50 values ranging from 6 to 12 µM. researchgate.net In contrast, alpha-rubromycin, which is a synonym for this compound, showed a substantially decreased inhibitory potency towards telomerase (IC50 > 200 µM) when the spiroketal system of beta-rubromycin was opened. researchgate.net This suggests that the intact spiroketal system is essential for potent telomerase inhibition within this class of compounds. researchgate.net

A kinetic analysis of beta-rubromycin's telomerase inhibition revealed a competitive interaction with respect to the telomerase substrate primer, with an inhibition constant (Ki) of 0.74 µM. researchgate.net A mixed type inhibition was observed with respect to the nucleotide substrate. researchgate.net

| Compound | Telomerase IC₅₀ (µM) | Kᵢ (µM) (vs. substrate primer) |

| beta-Rubromycin | ~3 | 0.74 |

| gamma-Rubromycin | ~3 | Not specified |

| Purpuromycin | ~3 | Not specified |

| Griseorhodin A | 6-12 | Not specified |

| Griseorhodin C | 6-12 | Not specified |

| alpha-Rubromycin | >200 | Not specified |

Modulation of Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT)

Beyond telomerase, rubromycins, including beta-rubromycin, have also shown potency in inhibiting retroviral reverse transcriptases. researchgate.net HIV-1 reverse transcriptase is a crucial enzyme for the replication of the human immunodeficiency virus type 1, converting viral RNA into double-stranded DNA. nih.govnih.govmetabolomicsworkbench.org It is a major target for antiretroviral therapy. nih.govnih.govuni.lu

Beta-rubromycin has been reported to inhibit HIV-1 reverse transcriptase. adipogen.com The inhibition was found to be competitive with respect to the template primer site. adipogen.com While the provided information confirms the inhibition of retroviral reverse transcriptases by beta-rubromycin researchgate.net, specific detailed data on this compound's direct modulation or inhibition profile against HIV-1 RT is limited in the search results. The concept of modulating HIV-1 RT activity, including potential interactions that could influence viral protease activation, is an area of research in HIV therapy. uni.lulabsolu.ca

Cellular and Subcellular Effects

Research indicates that this compound can induce apoptosis in cancer cells. nih.gov Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and defense against diseases like cancer. The ability of this compound to trigger this pathway suggests a mechanism for its observed anticancer activity. nih.gov

Investigations into Resistance Mechanisms

Understanding how organisms develop resistance to antimicrobial or cytotoxic compounds is vital for the development of effective therapies. This compound's application as a potential antibiotic and anticancer agent necessitates research into potential resistance mechanisms. nih.gov While the provided information mentions studying microbial resistance mechanisms as a research application for this compound nih.gov and discusses resistance in the context of other antibiotics and Streptomyces genomics, detailed findings specifically on the mechanisms by which cells or microorganisms develop resistance to this compound are not elaborated upon in the search results. This area of research would typically involve studying genetic mutations, efflux pumps, or enzymatic inactivation that could reduce the compound's effectiveness.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. This knowledge is then used to design and synthesize analogues with improved potency, selectivity, or other desirable properties.

For the rubromycin family, the comparison between the telomerase inhibitory activity of beta-rubromycin and alpha-rubromycin (this compound) provides a clear example of SAR. researchgate.net The significant decrease in telomerase inhibition observed when the spiroketal system of beta-rubromycin is opened to form alpha-rubromycin highlights the crucial role of this structural feature for potent telomerase activity. researchgate.net

General chemical transformations that polyketides like this compound undergo, such as ketoreductions, ring closures, aromatizations, hydroxylations, and methylations, can influence their reactivity and biological activity. nih.gov These types of modifications are often explored in SAR studies to identify structural elements critical for specific biological effects. While the general concept of SAR and its importance in drug discovery are well-established, detailed reports on extensive SAR studies specifically focused on systematic modifications of the this compound structure to enhance its bioactivity are not detailed in the provided information.

Identification of Essential Pharmacophores (e.g., 5,6-Spiroketal Core)

Studies investigating the structure-activity relationships (SAR) within the rubromycin family have identified key pharmacophores essential for their biological activity. A prominent example is the 5,6-spiroketal core, a complex hexacyclic system that connects naphthazarin and isocoumarin (B1212949) moieties in many members of the family labsolu.cawikipedia.org.

Comparative biological evaluation of different rubromycin derivatives has highlighted the significance of this structural motif. For instance, beta-rubromycin, which possesses the 5,6-spiroketal core, has demonstrated potent inhibition of telomerase. In contrast, alpha-rubromycin (this compound), which is an open-chain variant lacking this spiroketal structure, shows significantly lower activity against telomerase nih.gov. This difference in activity underscores the role of the 5,6-spiroketal core as an essential pharmacophore for telomerase inhibition within this class of compounds nih.gov.

The distinct structural relationship between alpha-rubromycin and beta-rubromycin, where alpha-rubromycin can be obtained from beta-rubromycin through treatment with pyridine, further illustrates the impact of this structural difference on biological properties nih.govwikipedia.org.

The following table illustrates the difference in telomerase inhibition activity between beta-rubromycin and alpha-rubromycin (this compound):

| Compound | Structural Feature | Telomerase Inhibition (IC₅₀) |

| beta-Rubromycin | 5,6-Spiroketal Core | 3.06 µM |

| alpha-Rubromycin | Open-chain (no spiroketal) | > 200 µM |

This data indicates that the presence of the 5,6-spiroketal core in beta-rubromycin is associated with considerably higher potency in inhibiting telomerase compared to the open-chain structure of alpha-rubromycin (this compound) nih.gov.

Impact of Functional Group Modifications on Biological Efficacy

The biological efficacy of natural products like this compound can be significantly influenced by modifications to their functional groups. Structure-activity relationship studies aim to understand how changes in chemical structure, including the introduction or modification of functional groups, affect biological activity uni-freiburg.de.

Within the rubromycin family, individual compounds are distinguished by variations in oxidation states at specific carbon positions (C-3′, C-3, C-4) and the functionality at C-7 nih.govlabsolu.ca. These structural differences contribute to the diverse bioactivity observed among rubromycin derivatives nih.govlabsolu.ca.

Research involving the synthesis and bio-evaluation of rubromycin analogues has been conducted to gain further insight into the structural requirements for inhibition nih.gov. While specific detailed data on the impact of individual functional group modifications on this compound's efficacy is not extensively detailed in the provided search results, the general principle that functional group interconversions and modifications can enhance or alter biological activities in drug development is well-established nih.govscitoys.commetabolomicsworkbench.orgabcam.com.

Observations of this compound analogs showing antibacterial activity suggest that structural variations related to this compound can lead to different biological effects invivochem.cndelta-f.com. The ability to modify functional groups allows for tailoring the properties of compounds to potentially enhance efficacy or selectivity nih.govscitoys.commetabolomicsworkbench.org. The notable difference in telomerase inhibition between this compound (alpha-rubromycin) and beta-rubromycin, stemming from the presence or absence of the spiroketal core, serves as a clear example of how a significant structural difference, analogous to a major modification, can profoundly impact biological activity nih.gov.

Further detailed research findings on specific functional group modifications of this compound and their precise impact on various biological targets would provide a more comprehensive understanding of its structure-activity relationships.

Chemical Biology Applications and Future Research Avenues

Utilization of Collinomycin and Analogues as Chemical Probes

Chemical probes are selective and highly validated research tools used to investigate the biology of their targets eubopen.org. This compound and its analogues, particularly those within the rubromycin family, possess diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties rsc.orgsmolecule.comresearchgate.net. These activities suggest their potential utility as chemical probes to study various biological processes and targets.

The distinct spiroketal structure and unique biosynthetic pathway of this compound contribute to its specific biological activities smolecule.com. This uniqueness can be leveraged in chemical biology to probe specific cellular mechanisms or pathways. For instance, compounds with enzyme inhibition properties can be used to study the roles of those enzymes in biological systems rsc.orgsmolecule.com. The rubromycin family's ability to inhibit human telomerase, for example, highlights their potential as probes for studying telomere biology and associated diseases rsc.org.

Research using β-rubromycin, a related compound, in a chemical genetic approach has provided insights into biological processes researchgate.net. This indicates the broader potential of rubromycin-family compounds, including this compound, as tools for chemical genetics and target identification. The development of chemical probes often involves rigorous validation to ensure selectivity and potency for their intended targets eubopen.org.

Combinatorial Chemistry Approaches for Novel Bioactive Entities

Combinatorial chemistry involves the synthesis of a large number of compounds as libraries, which are then screened for desired biological activity balajipharmacy.ac.inslideshare.net. This approach can accelerate the discovery of new lead compounds and optimize existing ones balajipharmacy.ac.in. Given the diverse biological activities observed within the rubromycin family, combinatorial chemistry can be applied to synthesize libraries of this compound analogues with modified structures to explore new bioactivities or improve existing ones.

The synthesis of this compound involves polyketide chemistry, and modifications to the polyketide chain or post-polyketide modifications can lead to structural diversity rsc.orgsmolecule.com. Combinatorial synthesis protocols, including parallel synthesis and split-and-mix techniques, can be employed to generate libraries based on the this compound scaffold or related rubromycin structures slideshare.netenamine.netwikipedia.org.

By varying the building blocks and reaction conditions in a combinatorial approach, a vast number of analogues can be created. These libraries can then be screened for a range of biological activities, such as antimicrobial or anticancer effects, potentially leading to the discovery of novel bioactive entities with enhanced potency or altered specificity balajipharmacy.ac.in. This strategy has been successfully applied in the development of various therapeutic agents balajipharmacy.ac.in.

Integration of Synthetic Biology and Chemical Synthesis for Analog Discovery

The integration of synthetic biology and chemical synthesis offers powerful avenues for discovering novel natural product analogues. Synthetic biology allows for the manipulation of biosynthetic pathways, while chemical synthesis provides methods for generating structural diversity that may not be accessible through biological means alone semanticscholar.org.

This compound is a polyketide, and its biosynthesis in Streptomyces collinus involves a type II polyketide synthase (PKS) pathway rsc.orgscripps.edu. Understanding and manipulating the genes encoding the PKS enzymes and tailoring enzymes in the this compound biosynthetic gene cluster (BGC) can lead to the production of modified versions of the compound through biosynthetic engineering semanticscholar.org. For example, altering specific enzymatic steps or introducing genes from other pathways can yield hybrid or unnatural analogues semanticscholar.org.

Heterologous expression of the this compound BGC in a more amenable host organism can facilitate the production of this compound and allow for easier genetic manipulation researchgate.netsemanticscholar.org. This synthetic biology approach can be coupled with chemical synthesis to further diversify the structures. Intermediates from the engineered biosynthetic pathway can be isolated and subjected to chemical modifications to generate a wider range of analogues than either method could achieve alone. This integrated approach can lead to the discovery of compounds with novel structures and potentially improved biological properties semanticscholar.org.

Exploration of Cryptic Biosynthetic Pathways for Untapped Potential

Microorganisms, particularly streptomycetes, harbor numerous "cryptic" or "silent" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions jmicrobiol.or.krsjtu.edu.cnresearchgate.net. These cryptic BGCs represent a vast and underexplored source of novel natural products jmicrobiol.or.krsjtu.edu.cn. Given that this compound is produced by Streptomyces collinus, it is likely that related Streptomyces strains, including those from underexplored environments like marine sediments, may contain cryptic BGCs for this compound analogues or other structurally related bioactive compounds mdpi.comnih.gov.

Strategies to activate cryptic BGCs include co-culturing with other microorganisms, modifying fermentation conditions, and genetic manipulation of regulatory genes mdpi.comjmicrobiol.or.krsjtu.edu.cn. Co-culturing Streptomyces strains with mycolic acid-containing bacteria (MACB) has been shown to activate silent BGCs and lead to the discovery of new metabolites, including this compound analogues mdpi.com.

Genome mining approaches, which involve analyzing microbial genomes for the presence of BGCs, can help identify potential cryptic pathways related to polyketide synthesis, including those similar to the this compound pathway jmicrobiol.or.krresearchgate.net. Once identified, these cryptic BGCs can be activated through various methods, and the resulting metabolites can be isolated and characterized. This exploration of cryptic pathways holds significant potential for discovering novel this compound-like compounds with unique biological activities jmicrobiol.or.krsjtu.edu.cn.

常见问题

Q. Q1. What are the established experimental protocols for evaluating Collinomycin’s antimicrobial efficacy in vitro?

Answer:

- Standard protocols involve minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) and time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

- Critical parameters : Use standardized bacterial strains (e.g., ATCC controls), adjust inoculum density (CFU/mL), and validate with positive/negative controls. Include solvent controls (e.g., DMSO) to rule out vehicle interference .

Q. Q2. How should researchers address variability in this compound’s cytotoxicity data across cell lines?

Answer:

- Experimental design : Use multiple cell lines (cancer/normal) and replicate assays (n ≥ 3) to account for biological variability. Normalize data to cell viability controls (e.g., MTT assay with untreated cells).

- Statistical mitigation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .

Q. Q3. What key structural features of this compound are critical for structure-activity relationship (SAR) studies?

Answer:

- Prioritize functional groups linked to target binding (e.g., hydroxyl groups for hydrogen bonding, macrocyclic regions for membrane penetration).

- Use computational tools (e.g., molecular docking with Autodock Vina) to predict interactions with bacterial targets (e.g., ribosomes). Validate with mutagenesis or isotopic labeling .

Advanced Research Questions

Q. Q4. How can contradictory findings in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles be resolved?

Answer:

- Data triangulation : Compare in vivo PK data (e.g., plasma half-life from LC-MS/MS) with in vitro PD results (e.g., kill curves) to identify species-specific metabolism or protein-binding artifacts .

- Mechanistic modeling : Develop PK/PD models (e.g., Emax models) to quantify exposure-response relationships. Adjust for covariates like tissue penetration or efflux pump activity .

Q. Q5. What methodologies optimize this compound’s synthetic yield while maintaining stereochemical purity?

Answer:

- Process refinement : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-coupling) and monitor reaction progress via HPLC-MS.

- Quality control : Employ circular dichroism (CD) spectroscopy to confirm stereochemistry and X-ray crystallography for absolute configuration validation .

Q. Q6. How should researchers design studies to investigate this compound’s resistance mechanisms in multidrug-resistant pathogens?

Answer:

- Genomic approaches : Perform whole-genome sequencing of resistant mutants to identify mutations in target genes (e.g., rRNA methyltransferases). Validate via CRISPR-Cas9 knock-in/knock-out models .

- Transcriptomic analysis : Use RNA-seq to profile efflux pump overexpression. Combine with efflux inhibitors (e.g., PAβN) to isolate resistance pathways .

Methodological and Reporting Guidelines

Q. Q7. What statistical frameworks are recommended for analyzing this compound’s dose-response synergism with other antibiotics?

Answer:

- Synergy models : Apply the Bliss independence model or Chou-Talalay method (Combination Index) to quantify additive/synergistic effects. Use software like CompuSyn for dose-effect matrix analysis .

- Reporting standards : Include 95% confidence intervals for IC50 values and avoid overreliance on p-values alone. Use heatmaps to visualize synergy scores across concentration gradients .

Q. Q8. How can researchers ensure reproducibility when publishing this compound’s in vivo efficacy data?

Answer:

- Transparency : Provide raw data (e.g., survival curves, organ burden counts) in supplementary files. Specify animal strain, sex, and housing conditions (e.g., SPF vs. conventional) .

- Ethical reporting : Adhere to ARRIVE guidelines for animal studies, including randomization methods and blinding protocols during outcome assessment .

Q. Q9. What systematic review strategies are effective for synthesizing this compound’s preclinical evidence?

Answer:

- Search strategy : Use PRISMA frameworks with databases (PubMed, Embase) and keywords (“this compound” AND “antibacterial” OR “resistance”). Include gray literature (preprints, conference abstracts) .

- Risk of bias : Apply SYRCLE’s tool for animal studies to assess selection, performance, and detection biases. Use GRADE criteria to evaluate evidence quality .

Data Interpretation and Presentation

Q. Q10. How should conflicting results in this compound’s mitochondrial toxicity assays be analyzed?

Answer:

- Method validation : Compare assays (e.g., JC-1 staining vs. ATP luminescence) and cell types (e.g., HepG2 vs. primary hepatocytes). Control for off-target effects using mitochondrial DNA-depleted (ρ0) cells .

- Mechanistic follow-up : Perform Seahorse XF analysis to dissect electron transport chain (ETC) impacts. Correlate with ROS detection (e.g., DCFDA fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。